molecular formula C24H25N5O2 B14934219 4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B14934219
M. Wt: 415.5 g/mol
InChI Key: KVENSZUWYRNLIK-UHFFFAOYSA-N
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Description

4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group.

    Formation of the Carbamoyl Linkage: The final step involves the formation of the carbamoyl linkage through the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Gefitinib: An epidermal growth factor receptor inhibitor used in cancer therapy.

    Erlotinib: Another epidermal growth factor receptor inhibitor with applications in oncology.

Uniqueness

4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

4-phenyl-N-[3-(pyridin-3-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(26-18-19-6-5-11-25-17-19)20-7-4-8-21(16-20)27-24(31)29-14-12-28(13-15-29)22-9-2-1-3-10-22/h1-11,16-17H,12-15,18H2,(H,26,30)(H,27,31)

InChI Key

KVENSZUWYRNLIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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